1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolidinone ring, an oxadiazole ring, and a chloromethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the Chloromethoxyphenyl Group: This step involves the substitution reaction where the chloromethoxyphenyl group is introduced to the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chloromethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups to the phenyl ring.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: can be compared with other heterocyclic compounds containing oxadiazole or pyrrolidinone rings.
Examples: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-19-10-3-2-8(5-9(10)14)17-6-7(4-11(17)18)12-15-16-13(21)20-12/h2-3,5,7H,4,6H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHHVUJOHRQFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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